molecular formula C10H10N2O3 B2479539 Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1263062-28-7

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2479539
CAS No.: 1263062-28-7
M. Wt: 206.201
InChI Key: GOAXTDXUEGHEHO-UHFFFAOYSA-N
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Description

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1263062-28-7) is a heterocyclic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol. It is characterized by a methoxy group at position 7 and a methyl ester at position 6 of the imidazo[1,2-a]pyridine scaffold . This compound is primarily utilized in research settings, with applications in medicinal chemistry and drug discovery. It is stored at 2–8°C to ensure stability, and its solutions in organic solvents (e.g., DMSO) are recommended for short-term use at -20°C (1 month) or -80°C (6 months) .

Properties

IUPAC Name

methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-9-11-3-4-12(9)6-7(8)10(13)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAXTDXUEGHEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CN2C=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for imidazo[1,2-a]pyridines involves the cycloisomerization of N-propargylpyridiniums. This method is efficient and can be performed under ambient, aqueous, and metal-free conditions. The reaction is promoted by sodium hydroxide and yields the desired product in a short time . Another method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes using metals such as copper, iron, gold, ruthenium, and palladium. These methods, however, face challenges related to product separation and the use of undesirable solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are often carried out under mild conditions to preserve the integrity of the imidazo[1,2-a]pyridine scaffold .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate and its derivatives have shown significant activity against various pathogens. For instance, imidazo[1,2-a]pyridine analogues have been identified as potential inhibitors of Mycobacterium tuberculosis (Mtb) and have demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against the Mtb H37Rv strain . These compounds are particularly promising for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), highlighting their potential in combating resistant strains of bacteria.

Cancer Therapeutics
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Compounds derived from this structure have been evaluated for their effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Many of these compounds exhibited non-toxicity towards normal cells while effectively inhibiting cancer cell proliferation, making them suitable candidates for further development as chemotherapeutic agents .

Neuropharmacology
Research indicates that derivatives of this compound may act as ligands for neurotransmitter receptors. This interaction could lead to the development of drugs targeting neurological disorders by modulating the activity of GABA A receptors and benzodiazepine receptors, which are crucial in managing anxiety and sleep disorders .

Materials Science

Fluorescent Probes
The unique structural properties of this compound make it an excellent candidate for use in fluorescence-based applications. Research has shown that its derivatives can serve as effective fluorescent probes for detecting metal ions such as copper(II) ions (Cu²⁺) and cyanide ions (CN⁻). These probes exhibit significant fluorescence quenching upon interaction with metal ions, allowing for sensitive detection methods in biomedical applications .

Energy Conversion Technologies
The compound also shows promise in optoelectronic devices due to its luminescent properties. Its derivatives can be utilized in energy conversion technologies, contributing to advancements in solar cells and light-emitting devices. The ability to fine-tune the electronic properties through structural modifications enhances their applicability in these fields .

Summary of Findings

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agents against MtbMIC values between 0.03 to 5.0 μM against Mtb
Cancer therapeuticsNon-toxic to normal cells; effective against PC-3 and MCF-7
Neuropharmacological agentsPotential ligands for GABA A and benzodiazepine receptors
Materials ScienceFluorescent probesEffective detection of Cu²⁺ and CN⁻ ions
Optoelectronic devicesContributions to solar cell technology

Mechanism of Action

The mechanism of action of methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate with key analogs:

Structural and Functional Modifications

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Properties
This compound (1263062-28-7) - 7-OCH3
- 6-COOCH3
206.2 - High purity (>95%)
- Stable under refrigeration
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate (866051-21-0) - 2-(4-SO2CH3-C6H4) 316.3 - Electron-withdrawing sulfonyl group enhances solubility in polar solvents
Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (1234616-08-0) - 8-Br 270.1 - Bromine enables cross-coupling reactions
- Potential for further functionalization
Ethyl imidazo[1,2-a]pyridine-6-carboxylate (158001-04-8) - 6-COOCH2CH3 190.2 - Ethyl ester increases lipophilicity compared to methyl ester
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate (248919-96-2) - 8-NH2
- 2,3-(CH3)2
219.2 - Amino group introduces basicity
- Steric hindrance from methyl groups may affect binding
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (N/A) - 2-C6H5 253.1 - Aromatic interactions enhance receptor binding- Moderate synthetic yield (55%)

Biological Activity

Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and a carboxylate group at the 6-position of the imidazo[1,2-a]pyridine framework. This unique structure contributes to its biological activity and pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and other pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Studies show that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
  • Receptor Binding : It can bind to receptors involved in signal transduction pathways, modulating cellular responses.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylateMethoxy at position 6Antimicrobial activity
Methyl imidazo[1,2-a]pyridine-3-carboxylateLacks methoxy groupLimited anticancer properties
7-Methoxyimidazo[1,2-a]pyridineParent compoundBroad range of biological activities

The presence of both methoxy and carboxylate groups in this compound enhances its biological activity compared to its analogs.

Case Studies and Research Findings

  • Antituberculosis Activity : A study highlighted that derivatives of imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This compound was noted for its potential as a scaffold for developing new anti-TB agents with improved efficacy against resistant strains .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines revealed that this compound displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating superior cytotoxic activity .
  • Pharmacokinetic Studies : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies have shown favorable pharmacokinetic profiles for this compound, suggesting good bioavailability and therapeutic potential .

Q & A

Basic: What are the common synthetic routes for Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate?

The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with carbonyl-containing reagents. For example, a method analogous to the synthesis of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate () uses acid-catalyzed cyclization (e.g., HCl or H₂SO₄ in ethanol/methanol). Key steps include:

  • Cyclization : Reaction of 2-aminopyridine with a methoxy-substituted aldehyde or ketone under acidic conditions.
  • Esterification : Introduction of the methyl ester group via nucleophilic substitution or direct ester formation during cyclization.
    Reaction optimization may require temperature control (60–100°C) and inert atmospheres to avoid side reactions .

Advanced: How can regioselectivity be controlled during substitution reactions on the imidazo[1,2-a]pyridine core?

Regioselectivity depends on electronic and steric factors. For example:

  • Electron-directing groups : Methoxy groups at position 7 (as in the target compound) can activate specific positions for electrophilic substitution.
  • Catalytic systems : Iodine/TBHP (tert-butyl hydroperoxide) promotes oxidative cyclization, as seen in the synthesis of Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate, ensuring regioselective formation of the fused ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at reactive sites, while steric hindrance from substituents (e.g., methyl or methoxy groups) directs reactions to less hindered positions .

Data Contradiction: How should researchers address discrepancies in reported yields for similar imidazo[1,2-a]pyridine derivatives?

Yield variations often arise from differences in:

  • Reaction conditions : Temperature, solvent purity, and catalyst loading (e.g., 55% yield in vs. higher yields in other studies).
  • Purification methods : Column chromatography vs. recrystallization can affect isolated yields.
  • Analytical validation : Use HPLC or NMR to confirm purity and identify side products (e.g., hydrolysis of the ester group under basic conditions, as noted in ) .

Biological Activity: What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Antimicrobial testing : Disk diffusion or microdilution assays against Mycobacterium tuberculosis (analogous to ’s brominated derivative) .
  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential .

Analytical Characterization: Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₁N₂O₃: 219.0764) .
  • IR Spectroscopy : Detect ester C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

Stability: How does the ester group influence stability under varying pH conditions?

  • Acidic conditions : Ester hydrolysis is slow but may occur at elevated temperatures (e.g., forming the carboxylic acid derivative, as in ) .
  • Basic conditions : Rapid saponification of the ester to carboxylate, requiring storage in anhydrous environments.
  • Solid-state stability : Store at –20°C in amber vials to prevent photodegradation .

Optimization: What strategies improve the yield of the cyclization step?

  • Catalyst screening : Transition metals (e.g., Pd/C) or iodine ( ) enhance cyclization efficiency .
  • Solvent selection : Ethanol or methanol improves solubility of polar intermediates ().
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

Mechanistic Studies: How can computational chemistry aid in understanding reaction pathways?

  • DFT calculations : Predict transition states and regioselectivity trends for cyclization.
  • Molecular docking : Assess binding affinity of the compound with biological targets (e.g., tuberculosis enzymes in ) .

Advanced Functionalization: What methods enable late-stage modification of the imidazo[1,2-a]pyridine scaffold?

  • Buchwald-Hartwig amination : Introduce aryl/alkyl amines at position 8 (analogous to brominated derivatives in ) .
  • Cross-coupling : Suzuki-Miyaura reactions to add heteroaryl groups at position 2 .

Contradictory Bioactivity: How to resolve conflicting reports on cytotoxicity vs. therapeutic potential?

  • Dose-response studies : Establish IC₅₀ values across multiple cell lines.
  • Metabolic stability assays : Use liver microsomes to assess degradation pathways (e.g., esterase-mediated hydrolysis) .

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